

A Comparative Guide to Commercial SIV p27 Antigen ELISA Kits for Researchers

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Compound of Interest

Compound Name: AG3.0

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For researchers, scientists, and drug development professionals engaged in Simian Immunodeficiency Virus (SIV) studies, the accurate quantification of the viral core protein p27 is paramount. This guide provides a comparative overview of commercially available SIV p27 antigen enzyme-linked immunosorbent assay (ELISA) kits. As of late 2025, a specific commercial kit designated "**AG3.0**" could not be identified in publicly available resources; therefore, this guide will focus on a comparison of established commercial alternatives.

The detection and quantification of SIV p27 are crucial for a variety of research applications, including monitoring viral replication in vitro and in vivo, evaluating the efficacy of antiviral therapeutics, and supporting vaccine development efforts. Commercially available ELISA kits offer a standardized and sensitive method for this purpose. This guide aims to assist researchers in selecting the most appropriate kit for their specific needs by comparing key performance characteristics and outlining the experimental protocols.

Performance Comparison of Commercial SIV p27 Antigen ELISA Kits

The selection of an appropriate SIV p27 antigen ELISA kit often depends on the specific requirements of the experiment, such as the expected concentration of the antigen in the samples and the desired level of sensitivity. The following table summarizes the performance characteristics of several commercially available kits based on manufacturer-provided information and data from research publications.

Feature	ABL Inc. SIV p27 Antigen Capture Assay	XpressBio SIV p27 ELISA Assay	ZeptoMetrix RETRO-TEK™ SIV p27 Antigen ELISA	Ultrasensitive Digital Immunoassay (Research-Based)
Assay Principle	Double antibody sandwich ELISA[1]	Sandwich ELISA	Sandwich ELISA[2]	Bead-based digital immunoassay[3]
Linear Range	62.5 - 2000 pg/mL[1]	Not explicitly stated, standard curve recommended	Standard curve up to 1000 pg/mL suggested[2]	0.016 - 250 pg/mL[3]
Limit of Detection (LOD) / Minimal Detectable Level	Below 62.5 pg/mL[1]	25 pg/mL	Not explicitly stated	0.1 pg/mL (Limit of Quantification) [3]
Sample Types	Tissue culture media[1]	Tissue culture supernatants	Cell culture media, research specimens[2]	Culture supernatants[3]
Cross-Reactivity	Weakly cross-reacts with HIV-2 p27; does not detect HIV-1 p24[1]	Not specified	Not specified	Not specified

Experimental Principles and Workflow

The majority of commercially available SIV p27 antigen ELISA kits operate on the principle of a sandwich immunoassay. This technique involves the capture of the SIV p27 antigen between two layers of antibodies: a capture antibody coated onto the surface of the microplate wells and a detection antibody that is subsequently added.

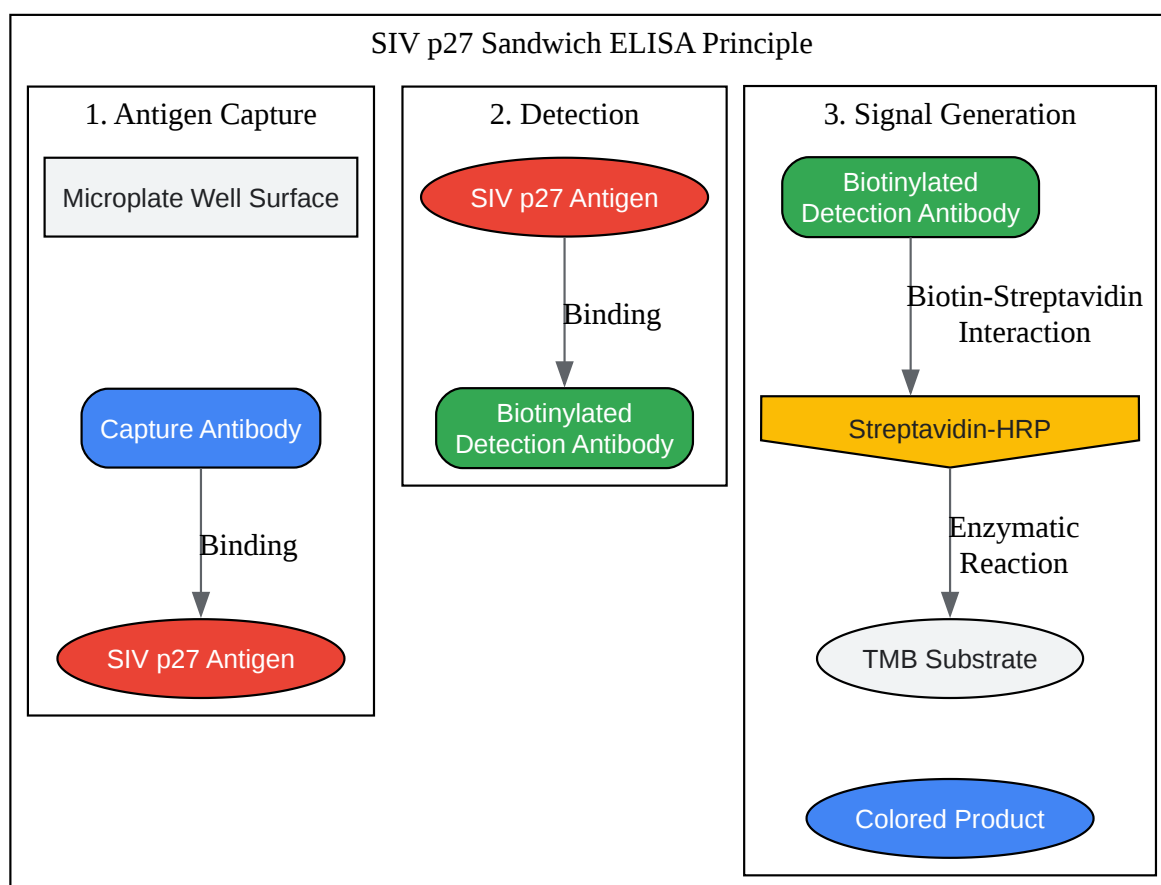
The general workflow for a typical SIV p27 antigen sandwich ELISA is as follows:



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Figure 1: Generalized workflow for a sandwich ELISA-based SIV p27 antigen detection assay.

A more detailed representation of the molecular interactions at each step is provided below:



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Figure 2: Molecular principle of the SIV p27 sandwich ELISA.

Detailed Experimental Protocols

The following is a generalized protocol based on common procedures for commercially available SIV p27 antigen ELISA kits. Researchers should always refer to the specific manual provided with the kit they are using.

Materials and Reagents (Typically Provided in Kits):

- Microplate pre-coated with anti-SIV p27 capture antibody
- SIV p27 antigen standard
- Biotinylated anti-SIV p27 detection antibody
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- Wash buffer concentrate
- Assay diluent
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution
- Plate sealers

Procedure:

- **Reagent Preparation:** Prepare all reagents according to the kit's instructions. This typically involves diluting wash buffers, reconstituting lyophilized standards and antibodies, and preparing a standard curve by serially diluting the SIV p27 antigen standard.
- **Sample Addition:** Add standards, controls, and samples to the appropriate wells of the microplate.

- **Antigen Capture Incubation:** Cover the plate and incubate to allow the SIV p27 antigen in the samples to bind to the capture antibodies. Incubation times and temperatures vary by manufacturer.
- **Washing:** Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer to remove any unbound material.
- **Detection Antibody Incubation:** Add the biotinylated detection antibody to each well. Cover the plate and incubate to allow the detection antibody to bind to the captured SIV p27 antigen.
- **Washing:** Repeat the washing step to remove unbound detection antibody.
- **Enzyme Conjugate Incubation:** Add the Streptavidin-HRP conjugate to each well. This will bind to the biotin on the detection antibody. Cover the plate and incubate.
- **Washing:** Repeat the washing step to remove unbound enzyme conjugate.
- **Substrate Incubation:** Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified period.
- **Stop Reaction:** Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.
- **Read Plate:** Measure the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of SIV p27 in the unknown samples.

Considerations for Kit Selection

- **Sensitivity:** For studies involving low viral loads, an assay with a lower limit of detection is crucial. The ultrasensitive digital immunoassay, while not a conventional ELISA, demonstrates the potential for significantly higher sensitivity.[3]

- **Dynamic Range:** The linear range of the assay should encompass the expected concentrations of SIV p27 in the samples. Samples with concentrations exceeding the upper limit of the linear range will require dilution.
- **Sample Type Compatibility:** Ensure the kit is validated for the specific sample matrix you are using (e.g., cell culture supernatant, plasma).
- **Throughput:** The 96-well plate format of most ELISA kits is suitable for moderate to high-throughput screening.

In conclusion, while the search for a specific "**AG3.0**" SIV p27 ELISA kit was inconclusive, several reputable commercial options are available to researchers. The choice of kit should be guided by the specific experimental needs, with careful consideration of performance characteristics such as sensitivity and dynamic range. For highly sensitive applications, exploring newer technologies like digital immunoassays may be warranted.

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